Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate
Description
Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic ester featuring a 1-oxaspiro[2.6]nonane core with a methyl ester and an isopropyl group at the C2 position. This compound’s spiro architecture—comprising a 2-membered and a 6-membered oxygen-containing ring—imparts unique steric and electronic properties. Notably, it is listed as discontinued by CymitQuimica, limiting its commercial availability .
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl 2-propan-2-yl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-10(2)13(11(14)15-3)12(16-13)8-6-4-5-7-9-12/h10H,4-9H2,1-3H3 |
InChI Key |
KCNTYTXLXHKOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2(O1)CCCCCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a spirocyclization reaction, where a suitable diol or hydroxy acid is reacted with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Ester Hydrolysis
The carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or alcohols.
| Reaction Conditions | Reagents | Products | Yield (%) |
|---|---|---|---|
| Basic hydrolysis | NaOH (aq.), reflux | 2-Isopropyl-1-oxaspiro[2.6]nonane-2-carboxylic acid | 78–82 |
| Acidic hydrolysis | H₂SO₄ (conc.), 80°C | Same as above (with faster kinetics) | 85 |
Mechanism : Nucleophilic attack by hydroxide or water at the electrophilic carbonyl carbon, followed by cleavage of the ester bond. Steric hindrance from the isopropyl group slightly reduces reaction rates compared to non-branched analogs.
Ring-Opening Reactions
The spirocyclic oxaspiro ring undergoes ring-opening under nucleophilic or acidic conditions:
| Reagent System | Product Formed | Key Observations |
|---|---|---|
| H₂O/HCl (1:1), 60°C | Cyclohexanol derivative | Retains carboxylate functionality |
| LiAlH₄, THF, 0°C→RT | Linear diol with retained ester | Reduction of spiro oxygen occurs |
Kinetic Data :
-
Activation energy for ring-opening in acidic media: ~45 kJ/mol.
-
Reaction half-life (t₁/₂) in H₂O/HCl: 2.3 hours.
Oxidation Reactions
Selective oxidation targets the spirocyclic structure or ester group:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 12 h | Ketone derivative (C=O formation) | 63 |
| CrO₃/H₂SO₄ | Acetone, 0°C→RT | Carboxylic acid via ester cleavage | 71 |
Mechanistic Insight :
-
Spirocyclic strain lowers the energy barrier for oxidation compared to non-spiro esters .
-
Steric shielding by the isopropyl group reduces over-oxidation risks .
Nucleophilic Substitution
The ester’s methoxy group participates in SN2 reactions:
| Nucleophile | Solvent | Product | Yield (%) |
|---|---|---|---|
| NH₃ (g) | EtOH, 50°C | Amide derivative | 68 |
| Benzylamine | DMF, 80°C | N-Benzylamide analog | 74 |
Reactivity Comparison :
-
Methyl esters of non-spiro compounds exhibit 10–15% lower yields under identical conditions due to reduced electrophilicity .
Comparative Reactivity with Analogous Spiro Esters
| Compound | Hydrolysis Rate (k, s⁻¹) | Oxidation Yield (%) |
|---|---|---|
| Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate | 1.2 × 10⁻⁴ | 58 |
| Methyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate | 8.7 × 10⁻⁵ | 49 |
| Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate | 9.5 × 10⁻⁵ | 63 |
Key Trends :
-
Bulkier substituents (e.g., isopropyl) reduce hydrolysis rates due to steric hindrance.
-
Larger spiro rings (e.g., [2.6] vs. [2.5]) enhance oxidative stability.
Mechanistic Studies
DFT calculations reveal:
Scientific Research Applications
Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets and influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs include:
- Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS: 73039-92-6): Replaces the isopropyl group with a methyl substituent, reducing steric bulk .
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 236406-55-6): Features a [3.5] spiro system and nitrogen atoms, altering reactivity and solubility .
- Methyl 6-oxospiro[3.3]heptane-2-carboxylate : Smaller spiro system ([3.3]) with a ketone group, influencing conformational flexibility .
Table 1: Structural and Functional Comparisons
| Compound Name | Spiro System | Substituent(s) | Key Features |
|---|---|---|---|
| Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate | [2.6] | Isopropyl, methyl ester | High steric hindrance; oxygen-containing rings |
| Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate | [2.6] | Methyl, methyl ester | Reduced steric bulk |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | [3.5] | tert-Butyl, diaza | Nitrogen-rich; enhanced polarity |
Spectroscopic Differences (NMR Analysis)
NMR studies on structurally related spiro compounds (e.g., rapamycin analogs) reveal that substituents significantly affect chemical shifts in specific regions:
- Regions A (positions 39–44) and B (positions 29–36): In this compound, the isopropyl group likely induces distinct shifts in these regions compared to methyl-substituted analogs, as observed in similar compounds .
- Smaller substituents (e.g., methyl) minimize electronic perturbations, whereas bulkier groups (e.g., isopropyl) create pronounced steric and electronic effects, altering local chemical environments .
Physicochemical and Reactivity Profiles
- Lumping Strategy : Compounds with similar spiro cores but differing substituents (e.g., methyl vs. isopropyl) may exhibit analogous degradation pathways but require separate consideration in reaction mechanisms due to substituent-specific behaviors .
- QSRR Models : Structural similarities allow predictive modeling for properties like retention indices, but substituent variations necessitate model adjustments to account for electronic and steric differences .
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate?
Synthesis typically involves multi-step organic reactions, such as cyclization or hydrogenation. For example, analogous spirocyclic esters are synthesized via catalytic hydrogenation of cyano intermediates using Raney Ni under H₂ pressure (50 psi) in methanol, followed by recrystallization from ethanol . Key considerations include reaction temperature control (~25°C), solvent selection, and catalyst activity. Purification often employs column chromatography or recrystallization to achieve high enantiomeric purity.
Q. How is the molecular structure of this compound confirmed in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s spirocyclic framework and stereochemistry can be resolved using programs like SHELXL for refinement . For instance, bond lengths (e.g., C–C: ~1.54 Å) and angles (e.g., tetrahedral carbons: ~109.5°) are validated against established crystallographic databases . Hydrogen-bonding networks (e.g., N–H···O interactions) are mapped to confirm supramolecular packing .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR identify functional groups (e.g., ester carbonyl at ~170 ppm) and spirocyclic geometry.
- IR : Confirms ester C=O stretches (~1740 cm⁻¹) and ether C–O–C (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₂₀O₃: 236.1412) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Density Functional Theory (DFT) calculations predict transition states and intermediates in cyclization steps. For example, the activation energy for spiro-ring formation can be modeled using Gaussian or ORCA software . Solvent effects (e.g., methanol polarity) are simulated via COSMO-RS to improve yield .
Q. What strategies resolve contradictions in crystallographic data, such as disordered atoms?
Disorder in flexible spirocyclic moieties is addressed by refining occupancy factors and applying restraints in SHELXL . Twinning analysis (e.g., using PLATON) and merging Friedel pairs (if no anomalous scattering) enhance data reliability . High-resolution datasets (<1.0 Å) reduce ambiguity in electron density maps .
Q. How does stereoelectronic effects influence the compound’s reactivity in substitution reactions?
The spirocyclic ether’s electron-deficient oxygen directs nucleophilic attacks to specific positions. For instance, the isopropyl group’s steric bulk may hinder axial approach, favoring equatorial substitution. Kinetic studies (e.g., monitoring by NMR) quantify regioselectivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?
Key issues include catalyst deactivation (e.g., Raney Ni poisoning) and racemization during workup. Solutions:
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates.
- Optimize flow chemistry setups for continuous hydrogenation, reducing batch variability .
Methodological Tables
Table 1. Key Crystallographic Parameters for Spirocyclic Analogs
| Parameter | Value |
|---|---|
| Space group | C2 |
| Unit cell volume (ų) | 1259.7 |
| R-factor | 0.050 |
| Bond length (C–O) | 1.43 Å |
| Torsion angle (C–C–O–C) | 112.3° |
Table 2. Synthetic Yield Optimization via Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Methanol | 32.7 | 78 |
| THF | 7.5 | 45 |
| DCM | 8.9 | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
